molecular formula C14H26N2O2 B1428223 tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate CAS No. 1251010-90-8

tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B1428223
CAS No.: 1251010-90-8
M. Wt: 254.37 g/mol
InChI Key: MYLCOFZLZPQHOR-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate: is a synthetic organic compound with the molecular formula C₁₄H₂₆N₂O₂ It is characterized by a spirocyclic structure, which includes a tert-butyl ester group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine or a cyclic ketone. This step often requires the use of strong bases or acids to facilitate the cyclization process.

    Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced via esterification, typically using tert-butyl alcohol and an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

    Amination: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with a halogenated precursor under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for efficient mixing and heat transfer, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated precursors, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted spirocyclic compounds with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-amino-8-azaspiro[45]decane-8-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its unique structure allows it to interact with biological targets in novel ways, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity. The tert-butyl ester group can influence the compound’s solubility and stability, affecting its overall bioavailability and pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate
  • tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Uniqueness

tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may offer improved stability, reactivity, or bioactivity, depending on the context of its use.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better exploit its potential in scientific and industrial fields.

Properties

IUPAC Name

tert-butyl 3-amino-8-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-8-6-14(7-9-16)5-4-11(15)10-14/h11H,4-10,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLCOFZLZPQHOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(C2)N)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251010-90-8
Record name tert-butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate
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tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate
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tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate
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tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate
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tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate

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